![molecular formula C13H9BrN2 B8450984 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine](/img/structure/B8450984.png)
6-Bromo-3-phenyl-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-phenyl-imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H9BrN2 and its molecular weight is 273.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : C11H8BrN3
- Molecular Weight : 256.11 g/mol
- Chemical Structure : The structure features an imidazo[1,2-a]pyridine ring system with a bromine atom at the 6-position and a phenyl group at the 3-position, contributing to its unique reactivity.
Anticancer Activity
Research indicates that 6-Bromo-3-phenyl-imidazo[1,2-a]pyridine exhibits significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis through the inhibition of specific signaling pathways involved in cell survival and proliferation.
- Case Study : A study involving the HeLa cell line demonstrated an IC50 value of less than 150 μM for several derivatives, indicating their potential for selective targeting of cancer cells without substantial harm to normal cells .
Antimicrobial Activity
This compound has shown potent activity against multidrug-resistant strains of Mycobacterium tuberculosis (MDR-TB).
- Minimum Inhibitory Concentration (MIC) : Research reported MIC values as low as 0.006 μM against certain strains, suggesting its potential as a new therapeutic agent for tuberculosis.
- Case Study : A series of experiments evaluated its efficacy against MDR-TB strains, revealing that it had an MIC value significantly lower than many existing treatments, showcasing its promise as a novel anti-TB agent .
Anti-inflammatory Effects
This compound has also been explored for its anti-inflammatory properties.
- Research Findings : Studies suggest that it may inhibit key inflammatory mediators, thereby reducing inflammation in various models of disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
Compound Modification | Observed Effect |
---|---|
Bromine at C6 | Enhanced binding affinity |
Phenyl group at C3 | Increased anticancer activity |
Substituents at C2 and C6 | Improved potency against Mtb |
Table 1: Summary of Biological Activities
Activity Type | MIC/IC50 Values | Notes |
---|---|---|
Anticancer | IC50 < 150 μM | Induces apoptosis in cancer cell lines |
Antimicrobial | MIC ≤ 0.006 μM | Effective against MDR-TB and XDR-TB strains |
Anti-inflammatory | Not quantified | Potential inhibition of inflammatory mediators |
Table 2: Case Studies Overview
Case Study | Findings |
---|---|
Antimicrobial Efficacy Against MDR-TB | MIC values significantly lower than existing treatments |
Cytotoxicity in Cancer Cell Lines | IC50 values below 150 μM for several derivatives |
Properties
Molecular Formula |
C13H9BrN2 |
---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
6-bromo-3-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-8-12(16(13)9-11)10-4-2-1-3-5-10/h1-9H |
InChI Key |
DXSBISVNFDTTFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C3N2C=C(C=C3)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.